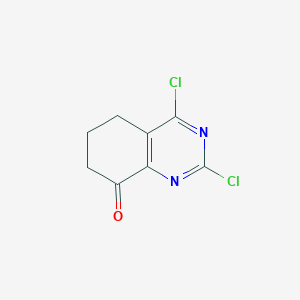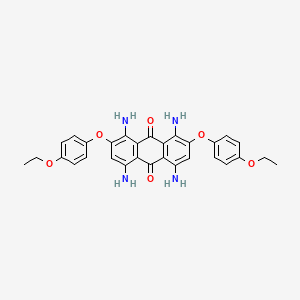
(Z)-Dimethyldiazene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dimethyldiazene-1,2-dicarboxylate is an organic compound characterized by the presence of a diazene group (N=N) flanked by two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazotization and Esterification: One common method involves the diazotization of a suitable amine precursor followed by esterification. For instance, starting from hydrazine derivatives, the compound can be synthesized through controlled oxidation and subsequent esterification with methanol under acidic conditions.
Oxidative Coupling: Another method involves the oxidative coupling of dimethyl hydrazine with an appropriate oxidizing agent such as potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the synthesis of (Z)-Dimethyldiazene-1,2-dicarboxylate typically involves large-scale diazotization processes followed by esterification. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-Dimethyldiazene-1,2-dicarboxylate can undergo oxidation reactions, often leading to the formation of nitroso or nitro compounds.
Reduction: Reduction of this compound typically yields hydrazine derivatives, which can further react to form various nitrogen-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-Dimethyldiazene-1,2-dicarboxylate is used as a precursor for the synthesis of complex nitrogen-containing compounds. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used in the study of enzyme mechanisms, particularly those involving nitrogen metabolism. It serves as a model compound for understanding the behavior of diazene-containing molecules in biological systems.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ability to release nitrogen under specific conditions can be harnessed for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various monomers allows for the creation of materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-Dimethyldiazene-1,2-dicarboxylate involves the cleavage of the N=N bond, leading to the formation of reactive nitrogen species. These species can interact with various molecular targets, including enzymes and nucleic acids, altering their function and activity. The ester groups facilitate the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl diazene-1,2-dicarboxylate: The non-Z isomer, which has different reactivity and stability.
Diethyl diazene-1,2-dicarboxylate: Similar structure but with ethyl ester groups, leading to different physical and chemical properties.
Azodicarboxylates: A broader class of compounds with varying alkyl groups attached to the diazene moiety.
Uniqueness
(Z)-Dimethyldiazene-1,2-dicarboxylate is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers and analogs.
Properties
Molecular Formula |
C4H6N2O4 |
|---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
methyl (NZ)-N-methoxycarbonyliminocarbamate |
InChI |
InChI=1S/C4H6N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3/b6-5- |
InChI Key |
NCBFTYFOPLPRBX-WAYWQWQTSA-N |
Isomeric SMILES |
COC(=O)/N=N\C(=O)OC |
Canonical SMILES |
COC(=O)N=NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)



![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)


